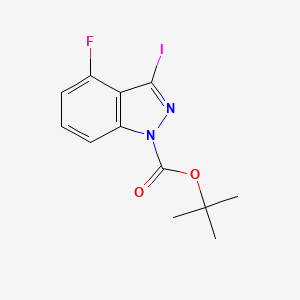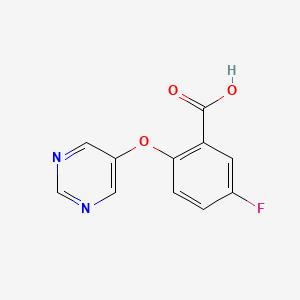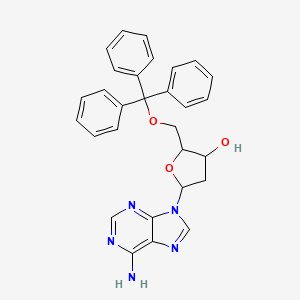
Adenosine,2-deoxy-5-o-(triphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine,2-deoxy-5-o-(triphenylmethyl)- is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with a triphenylmethyl group, which provides stability and protection during chemical reactions. The molecular formula of this compound is C29H27N5O3, and it has a molecular weight of 493.56 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2-deoxy-5-o-(triphenylmethyl)- typically involves the protection of the hydroxyl group at the 5’ position of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Adenosine,2-deoxy-5-o-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the triphenylmethyl group, yielding 2’-deoxyadenosine.
Substitution: The triphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2’-deoxyadenosine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Adenosine,2-deoxy-5-o-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies involving nucleoside analogs and their interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
作用机制
The mechanism of action of Adenosine,2-deoxy-5-o-(triphenylmethyl)- involves its interaction with nucleic acid synthesis pathways. The compound can act as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis. The triphenylmethyl group provides stability and protection, allowing the compound to participate in specific reactions without degradation .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: Lacks the triphenylmethyl group and is more prone to degradation.
Adenosine: Contains a hydroxyl group at the 5’ position instead of the triphenylmethyl group.
Cordycepin (3’-deoxyadenosine): Similar structure but lacks the hydroxyl group at the 3’ position.
Uniqueness
Adenosine,2-deoxy-5-o-(triphenylmethyl)- is unique due to the presence of the triphenylmethyl group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of various nucleic acid derivatives .
属性
CAS 编号 |
66503-49-9 |
|---|---|
分子式 |
C29H27N5O3 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
5-(6-aminopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C29H27N5O3/c30-27-26-28(32-18-31-27)34(19-33-26)25-16-23(35)24(37-25)17-36-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,23-25,35H,16-17H2,(H2,30,31,32) |
InChI 键 |
JBKOOOQHHFBZJW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
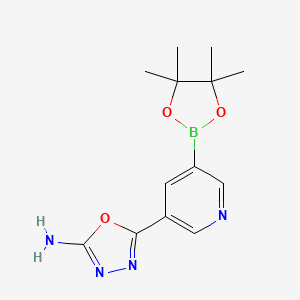
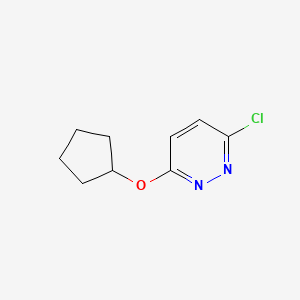
dimethyl-](/img/structure/B13989057.png)
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
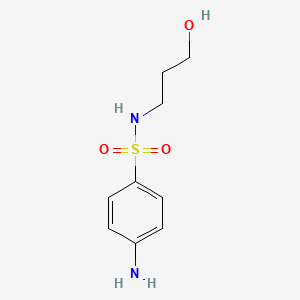
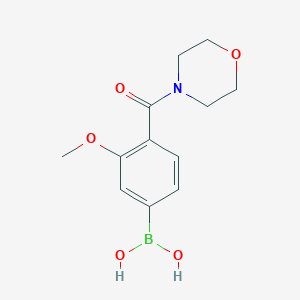
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
